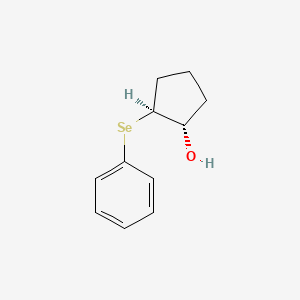
(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol: is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentanone and phenylselenol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates.
Catalysts and Reagents: Commonly used catalysts include Lewis acids such as boron trifluoride etherate. The reaction may also involve the use of reducing agents like sodium borohydride to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol can undergo oxidation reactions to form corresponding selenoxides or selenones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding selenide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylselanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as thiols, amines, and halides.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Synthesis: It serves as a building block in the synthesis of more complex organoselenium compounds.
Biology and Medicine:
Antioxidant Properties: The compound exhibits antioxidant properties, making it a potential candidate for therapeutic applications in oxidative stress-related diseases.
Enzyme Inhibition: It has been studied for its ability to inhibit certain enzymes, which could be useful in drug development.
Industry:
Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(Phenylselanyl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes and reactive oxygen species. The phenylselanyl group can undergo redox reactions, allowing the compound to act as an antioxidant. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity.
Comparison with Similar Compounds
(1R,2R)-2-(Phenylselanyl)cyclopentan-1-ol: The enantiomer of the compound, which may exhibit different biological activities.
2-(Phenylselanyl)cyclopentanone: A related compound with a ketone group instead of a hydroxyl group.
2-(Phenylselanyl)cyclopentanol: A similar compound without the specific stereochemistry.
Uniqueness:
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its reactivity and biological activity.
Functional Groups: The presence of both a phenylselanyl group and a hydroxyl group allows for diverse chemical transformations and interactions.
Properties
CAS No. |
853994-71-5 |
|---|---|
Molecular Formula |
C11H14OSe |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
(1S,2S)-2-phenylselanylcyclopentan-1-ol |
InChI |
InChI=1S/C11H14OSe/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2/t10-,11-/m0/s1 |
InChI Key |
KJWMPIJYRBLYOF-QWRGUYRKSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)[Se]C2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C(C1)[Se]C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















